molecular formula C8H15Br B13964362 3-Octene, 1-bromo-, (3E)- CAS No. 53155-10-5

3-Octene, 1-bromo-, (3E)-

Cat. No.: B13964362
CAS No.: 53155-10-5
M. Wt: 191.11 g/mol
InChI Key: NYKRPDPOVZMFOO-AATRIKPKSA-N
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Description

(E)-1-Bromo-3-octene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of an octene chain. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-Bromo-3-octene can be synthesized through various methods, including:

    Addition of Hydrogen Bromide to 1-Octyne: This method involves the addition of hydrogen bromide (HBr) to 1-octyne under controlled conditions to yield (E)-1-Bromo-3-octene.

    Bromination of 1-Octene: Another method involves the bromination of 1-octene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to produce (E)-1-Bromo-3-octene.

Industrial Production Methods: In industrial settings, the production of (E)-1-Bromo-3-octene typically involves large-scale bromination reactions, where 1-octene is treated with bromine or N-bromosuccinimide under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Bromo-3-octene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, (E)-1-Bromo-3-octene can undergo elimination to form 1-octene.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

Major Products:

    Substitution: 1-Octanol.

    Elimination: 1-Octene.

    Oxidation: 1,2-Epoxy-3-octene.

Scientific Research Applications

(E)-1-Bromo-3-octene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated alkenes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-Bromo-3-octene involves its reactivity as a brominated alkene. The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The double bond in the molecule also allows for various addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    (Z)-1-Bromo-3-octene: The geometric isomer with substituents on the same side of the double bond.

    1-Bromo-2-octene: A positional isomer with the bromine atom on the second carbon.

    1-Bromo-4-octene: Another positional isomer with the bromine atom on the fourth carbon.

Uniqueness: (E)-1-Bromo-3-octene is unique due to its specific (E)-configuration, which imparts distinct chemical properties and reactivity compared to its isomers. This configuration can influence the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

CAS No.

53155-10-5

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

(E)-1-bromooct-3-ene

InChI

InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3/b6-5+

InChI Key

NYKRPDPOVZMFOO-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCBr

Canonical SMILES

CCCCC=CCCBr

Origin of Product

United States

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